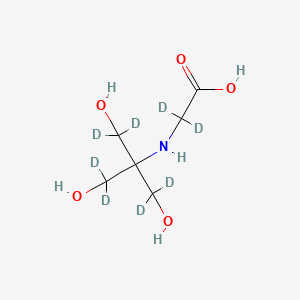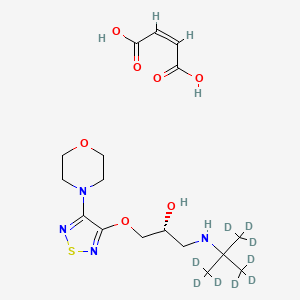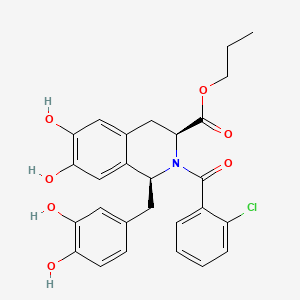![molecular formula C11H17N3O5 B12405688 4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one is a nucleoside analog with significant biological activity. It is known for its antiviral properties, particularly against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). This compound is a potent nucleoside reverse transcriptase inhibitor (NRTI), making it a valuable agent in antiviral therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.
Glycosylation: The pyrimidine base is then glycosylated with a protected sugar derivative. This step typically involves the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Deprotection: The final step involves the removal of protecting groups under mild conditions to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Key considerations include:
Optimization of Reaction Conditions: Industrial processes often involve optimizing reaction conditions to maximize yield and minimize by-products.
Purification: High-performance liquid chromatography (HPLC) and crystallization are commonly used to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral replication.
Medicine: Used in the development of antiviral drugs for the treatment of HIV, HBV, and HCV.
Industry: Employed in the production of antiviral medications and as a reference standard in quality control.
Wirkmechanismus
The compound exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is essential for viral replication. It acts as a chain terminator, preventing the elongation of the viral DNA strand. The molecular targets include the active site of the reverse transcriptase enzyme, where it competes with natural nucleosides for incorporation into the viral DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamivudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Emtricitabine: A nucleoside analog used in the treatment of HIV.
Zidovudine: An early nucleoside reverse transcriptase inhibitor used in HIV therapy.
Uniqueness
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific stereochemistry and the presence of a methoxy group, which enhances its binding affinity and potency against resistant strains of viruses .
Eigenschaften
Molekularformel |
C11H17N3O5 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7?,8+,10-/m1/s1 |
InChI-Schlüssel |
CNVRVGAACYEOQI-LCFZEIEZSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)OC |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















